Cas no 2138440-52-3 (1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)-)

1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)- structure
2138440-52-3 structure
商品名:1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)-
CAS番号:2138440-52-3
MF:C19H23N5O4
メガワット:385.417023897171
CID:6008067
PubChem ID:132001254

1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)- 化学的及び物理的性質

名前と識別子

    • 1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)-
    • 4-[4-(2-aminoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • SCHEMBL19453019
    • 2138440-52-3
    • EN300-28308571
    • インチ: 1S/C19H23N5O4/c20-6-7-22-8-10-23(11-9-22)13-3-1-2-12-16(13)19(28)24(18(12)27)14-4-5-15(25)21-17(14)26/h1-3,14H,4-11,20H2,(H,21,25,26)
    • InChIKey: WNNMPSCAZVBLNL-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)C2=C(C(N3CCN(CCN)CC3)=CC=C2)C(=O)N1C1CCC(=O)NC1=O

計算された属性

  • せいみつぶんしりょう: 385.17500423g/mol
  • どういたいしつりょう: 385.17500423g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 675
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

  • 密度みつど: 1.394±0.06 g/cm3(Predicted)
  • ふってん: 649.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): 10.75±0.40(Predicted)

1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28308571-0.1g
4-[4-(2-aminoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2138440-52-3 95.0%
0.1g
$1547.0 2025-03-19
Enamine
EN300-28308571-5.0g
4-[4-(2-aminoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2138440-52-3 95.0%
5.0g
$5097.0 2025-03-19
Enamine
EN300-28308571-0.05g
4-[4-(2-aminoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2138440-52-3 95.0%
0.05g
$1476.0 2025-03-19
Enamine
EN300-28308571-0.25g
4-[4-(2-aminoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2138440-52-3 95.0%
0.25g
$1617.0 2025-03-19
Enamine
EN300-28308571-2.5g
4-[4-(2-aminoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2138440-52-3 95.0%
2.5g
$3445.0 2025-03-19
Enamine
EN300-28308571-0.5g
4-[4-(2-aminoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2138440-52-3 95.0%
0.5g
$1687.0 2025-03-19
Enamine
EN300-28308571-10.0g
4-[4-(2-aminoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2138440-52-3 95.0%
10.0g
$7557.0 2025-03-19
Enamine
EN300-28308571-1.0g
4-[4-(2-aminoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2138440-52-3 95.0%
1.0g
$1758.0 2025-03-19

1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)- 関連文献

1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)-に関する追加情報

Compound CAS No. 2138440-52-3: 1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)

The compound with CAS No. 2138440-52-3, known as 1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl), is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutics for various diseases.

The molecular structure of this compound is characterized by the presence of an isoindole ring system, which is fused with a dione moiety. The isoindole core is further substituted with a piperazine ring and a piperidine ring. The piperazine group is modified with an aminoethyl side chain, while the piperidine ring is substituted with two ketone groups. These structural elements contribute to the compound's pharmacological properties and its ability to interact with biological targets.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed various synthetic strategies to construct the isoindole framework and functionalize it with the desired substituents. For instance, one study utilized a tandem cyclization approach to assemble the isoindole ring system efficiently. This method not only simplifies the synthesis process but also enhances the scalability of the compound for potential large-scale production.

The biological activity of CAS No. 2138440-52-3 has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several enzymes associated with inflammatory diseases and cancer. For example, it has shown remarkable efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.

In addition to its enzymatic activity, this compound has also been investigated for its ability to modulate cellular signaling pathways. Recent findings suggest that it can interfere with the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. This modulation leads to apoptosis induction in cancer cells while sparing normal cells, indicating a potential therapeutic window for anticancer applications.

The pharmacokinetic profile of CAS No. 2138440-52-3 has also been evaluated in animal models. Studies reveal that the compound demonstrates good oral bioavailability and favorable pharmacokinetic properties, making it suitable for systemic administration. Furthermore, toxicological studies have shown that it exhibits low toxicity at therapeutic doses, which is a critical factor for its potential translation into clinical use.

Looking ahead, researchers are exploring the potential of this compound as a lead molecule for drug development programs targeting chronic inflammatory diseases and cancers. Collaborative efforts between academic institutions and pharmaceutical companies are underway to further optimize its chemical structure and enhance its therapeutic efficacy.

In conclusion, CAS No. 2138440-52-3, or 1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl), represents a promising candidate in the field of medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research efforts focused on optimizing its properties and advancing its preclinical development, this compound holds great potential for becoming a novel therapeutic agent in the near future.

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